Bicyclo[3.3.1]nonane-2,6-diol
Description
Significance of the Bicyclo[3.3.1]nonane Framework in Organic Synthesis and Natural Product Chemistry
The bicyclo[3.3.1]nonane skeleton is a privileged structural motif found in a vast array of over 1000 natural products. rsc.orgresearchgate.netresearchgate.net Its prevalence across different classes of natural products, including alkaloids, terpenes, and polyketides, underscores its evolutionary selection as a stable and versatile core. researchgate.net This framework is a common feature in many biologically active compounds, making it a target of significant interest for synthetic chemists. rsc.orgresearchgate.net
Notable natural products containing the bicyclo[3.3.1]nonane core include:
Huperzine A : A potential therapeutic for Alzheimer's disease. researchgate.nettandfonline.com
Garsubellin A : Another compound with potential therapeutic applications. researchgate.nettandfonline.com
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) : A class of molecules that includes hyperforin (B191548) (an antidepressant) and garcinol (B8244382) (a potential anticancer agent). researchgate.net
Indole alkaloids : Many of which exhibit anticancer, antimalarial, and anti-inflammatory properties. nih.gov
The unique, rigid, cleft-shaped three-dimensional structure of the bicyclo[3.3.1]nonane system makes its derivatives attractive for various applications beyond natural product synthesis. nih.gov They have been successfully employed as ion receptors, metallocycles, and molecular tweezers. rsc.orgnih.govresearchgate.net Furthermore, the chirality and defined stereochemistry of these molecules make them valuable in the field of asymmetric catalysis. researchgate.netnih.govresearchgate.net The bicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair, boat-chair, and boat-boat, which influences the properties and reactivity of its derivatives. vu.lt This structural diversity allows for the design of synthons for supramolecular chemistry, aiming to construct complex assemblies like tubular structures. vu.lt
| Natural Products with Bicyclo[3.3.1]nonane Framework |
| Garsubellin A researchgate.nettandfonline.com |
| Huperzine A researchgate.nettandfonline.com |
| Hyperforin researchgate.net |
| Garcinol researchgate.net |
| Diinsininol rsc.org |
| Proanthocyanidin A2 rsc.org |
Overview of Research Trajectories for Bicyclo[3.3.1]nonane-2,6-diol
Research on this compound itself is focused on its synthesis, stereochemistry, and utility as a precursor for other functional molecules. The diol is typically synthesized by the reduction of the corresponding Bicyclo[3.3.1]nonane-2,6-dione using reducing agents like sodium borohydride (B1222165) (NaBH₄). tandfonline.com
A significant area of investigation involves the stereoselective synthesis of its derivatives. For instance, racemic this compound diacetate has been the subject of biotransformation studies. tandfonline.comresearchgate.net Using enzymes found in common vegetables like carrots and parsnips as biocatalysts, researchers have achieved the stereoselective hydrolysis of the diacetate. tandfonline.com This green chemistry approach allows for the synthesis of optically active monoacetate derivatives, which are valuable chiral building blocks. tandfonline.com
The structural properties of this compound have also been a subject of study. The solid-state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol reveals a hydrogen-bonded, three-dimensional network. lu.se This understanding of its crystal engineering principles is crucial for designing new materials and supramolecular structures.
Furthermore, the diol serves as a starting point for creating more complex derivatives. The synthesis of diastereomeric dibenzoyl esters from enantiomerically pure (1S,5S)-bicyclo[3.3.1]nonane-2,6-dione (the precursor to the diol) has been accomplished to study their chiroptical properties, such as the exciton (B1674681) coupling observed in circular dichroism (CD) spectra. nih.gov These studies provide deep insights into the relationship between the molecule's absolute configuration and its interaction with polarized light.
| Physicochemical Properties of this compound | |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₉H₁₆O₂ nih.gov |
| Molecular Weight | 156.22 g/mol nih.gov |
| CAS Number | 16473-12-4 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16473-12-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2 |
InChI Key |
ZAFAKOTZLSQTTI-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)O)O |
Canonical SMILES |
C1CC(C2CCC(C1C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.3.1 Nonane 2,6 Diol and Its Precursors
Chemical Synthesis Routes to Bicyclo[3.3.1]nonane-2,6-diol
Reduction of Bicyclo[3.3.1]nonane-2,6-dione
A primary and direct method for synthesizing this compound is through the reduction of its corresponding diketone, Bicyclo[3.3.1]nonane-2,6-dione. This transformation is typically accomplished using complex metal hydrides.
The reduction of Bicyclo[3.3.1]nonane-2,6-dione with sodium borohydride (B1222165) (NaBH₄) in absolute methanol (B129727) is a commonly employed method. lmaleidykla.lttandfonline.com This reaction involves cooling the mixture to 0°C in an ice bath before adding the NaBH₄ in portions. tandfonline.com The use of various complex metal hydrides, including sodium borohydride and lithium aluminium hydride, has been studied to determine the regio- and diastereoselectivity of the reduction. rsc.org The reaction yields a mixture of diastereoisomeric diols, with the ratio varying based on the specific hydride reagent used. rsc.org For instance, the reduction can result in two major diastereoisomeric diols, with the primary isomer constituting 57-62% of the product mixture. rsc.org
| Reducing Agent | Solvent | Conditions | Outcome | Reference |
| Sodium Borohydride (NaBH₄) | Absolute Methanol | Cooled to 0°C | Yields racemic this compound | tandfonline.com |
| Sodium Borohydride (NaBH₄) | Methanol or Water | - | Low regioselectivity, high diastereoselectivity. Produces two major diol diastereoisomers. | rsc.org |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | - | Similar pattern to NaBH₄ reduction. Produces two major diol diastereoisomers. | rsc.org |
| Sodium Cyanoborohydride | Methanol | 24 hours | 80% yield of a mixture of two diols. | rsc.org |
Multi-step Total Synthesis Approaches from Simpler Precursors
The synthesis of this compound and its derivatives can also be achieved through more elaborate, multi-step total synthesis strategies that begin with simple, acyclic precursors.
One such approach begins with a condensation reaction between dimethyl malonate and paraformaldehyde, which leads to Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione). tandfonline.com This intermediate then undergoes hydrolysis and decarboxylation to yield the core Bicyclo[3.3.1]nonane-2,6-dione structure. tandfonline.comvu.lt This dione (B5365651) is the direct precursor that can be reduced to the target this compound. lmaleidykla.lttandfonline.com This synthetic sequence demonstrates the construction of the complex bicyclic framework from basic acyclic starting materials. tandfonline.com
Specific Cyclization and Annulation Strategies for Bicyclo[3.3.1]nonane Systems
The construction of the Bicyclo[3.3.1]nonane skeleton is a critical aspect of synthesizing the target diol and is often accomplished through specific cyclization and annulation reactions. These methods focus on efficiently forming the two fused six-membered rings.
A powerful "one-shot" strategy for synthesizing the Bicyclo[3.3.1]nonane framework involves a sequential Michael addition-intramolecular aldolization. acs.org This reaction combines dimethyl 1,3-acetonedicarboxylate with enals in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) or piperidine. acs.org The process constructs both fused rings from two acyclic substrates in a single step. acs.org The proposed mechanism involves an initial Michael addition, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone intermediate. A second Michael addition and a subsequent intramolecular aldol reaction complete the formation of the Bicyclo[3.3.1]nonenol product. acs.org
Domino Michael-aldol reactions are a well-established method for creating Bicyclo[3.3.1]nonane motifs. rsc.org These tandem reactions, often a variation of the Robinson annulation, can be initiated by either acid or base catalysis. For example, a base-catalyzed Michael addition between a β-keto thiolester or sulfone and an α,β-unsaturated system, followed by an acid-catalyzed aldol condensation, can form a Bicyclo[3.3.1]nonenone. nih.govrsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Dimethyl 1,3-acetonedicarboxylate and Crotonaldehyde | Tetrabutylammonium fluoride (TBAF), THF, room temp. | Bicyclo[3.3.1]nonane derivative | 90% | acs.org |
| Dimethyl 1,3-acetonedicarboxylate and Cinnamaldehyde | Tetrabutylammonium fluoride (TBAF), THF, room temp. | Bicyclo[3.3.1]nonane derivative | 92% | acs.org |
| Dimethyl 1,3-acetonedicarboxylate and Acrolein | Piperidine, THF, room temp. | Bicyclo[3.3.1]nonane derivative | 89% | acs.org |
A unique approach to forming a Bicyclo[3.3.1]nonane-containing tricycle involves a nitrile oxide-allene cycloaddition reaction. rsc.orgresearchgate.net This strategy was demonstrated in the synthesis of the Hypervolutin A core. rsc.orgresearchgate.net The process begins with an allene (B1206475) derivative which acts as a cyclization precursor. rsc.orgresearchgate.net When this precursor is exposed to phenyl isocyanate, it promotes the nitrile oxide-allene cycloaddition, yielding the desired tricyclic structure that incorporates the Bicyclo[3.3.1]nonane framework. rsc.orgresearchgate.net This cycloaddition proved to be diastereoselective, with only the 'anti' cycloadduct being formed. rsc.org
Intramolecular carbon-carbon bond formation represents another key strategy for constructing the Bicyclo[3.3.1]nonane ring system. A notable example is the use of intramolecular alkylation. researchgate.netacs.org This method was highlighted in a total synthesis of dl-clovene, where an efficient intramolecular alkylation of a trisubstituted cyclohexenone produced a Bicyclo[3.3.1]non-2-en-4-one in an 80% isolated yield. researchgate.net This step effectively closes the second ring to form the characteristic bicyclic structure. researchgate.netacs.org
Biocatalytic and Enzymatic Approaches for this compound Synthesis and Resolution
Biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis and resolution of chiral compounds. The use of whole microorganisms, plant materials, and isolated enzymes has been successfully applied to the bicyclo[3.3.1]nonane framework, providing access to enantiomerically enriched precursors and derivatives.
The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione, a key precursor to the target diol, has been effectively achieved using microorganisms. Baker's yeast (Saccharomyces cerevisiae) is a widely employed biocatalyst for this purpose. This method leverages the stereoselective reduction of one of the enantiomers of the racemic dione by enzymes present in the yeast cells.
An improved procedure utilizing Baker's yeast specifically cultivated for sweet dough has enabled the large-scale kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione. researchgate.netlu.se This process allows for the isolation of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione in multigram quantities. researchgate.netvu.lt Furthermore, this methodology also yields the corresponding (-)-bicyclo[3.3.1]nonane-2,6-dione, albeit with a lower enantiomeric excess of 75%. researchgate.netlu.se The efficiency of this resolution has been further enhanced through the use of genetically engineered Saccharomyces cerevisiae cells. rsc.org
The general outcome of this kinetic resolution can be summarized as follows:
| Starting Material | Biocatalyst | Product 1 | Product 2 |
| (±)-Bicyclo[3.3.1]nonane-2,6-dione | Baker's Yeast (Saccharomyces cerevisiae) | (+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione (high e.e.) | (-)-Bicyclo[3.3.1]nonane-2,6-dione (75% e.e.) |
Intact plant materials have emerged as simple, eco-friendly, and effective biocatalysts for the stereoselective transformation of derivatives of this compound. vu.lttandfonline.com Specifically, the enzymatic hydrolysis of racemic this compound diacetate has been investigated using various vegetables. vu.ltelaba.ltresearchgate.net
Screening studies have identified the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa), as well as the rootstocks of ginger (Zingiber officinale), as the most effective biocatalysts for this transformation. vu.lttandfonline.comresearchgate.net The reaction involves the stereoselective hydrolysis of the diacetate to yield optically active monoacetate derivatives. The outcome of the biotransformation is dependent on the plant material used, reaction temperature, and duration. vu.ltresearchgate.net
For instance, using carrot roots at 30°C for 3 days resulted in the formation of (+)-(1R,2R,5R,6R)-bicyclo[3.3.1]nonane-2,6-diol monoacetate with an optical purity of 44.1%. vu.lttandfonline.comelaba.lt Conversely, employing parsnip roots at 25°C for 2 days yielded the opposite enantiomer, (-)-(1S,2S,5S,6S)-bicyclo[3.3.1]nonane-2,6-diol monoacetate, with an optical purity of 29.3%. vu.lttandfonline.comelaba.lt
| Biocatalyst (Vegetable) | Temperature (°C) | Time (days) | Product Enantiomer | Optical Purity (e.e. %) |
|---|---|---|---|---|
| Carrot (Daucus carota) | 30 | 3 | (+)-(1R,2R,5R,6R)-monoacetate | 44.1 |
| Parsnip (Pastinaca sativa) | 25 | 2 | (-)-(1S,2S,5S,6S)-monoacetate | 29.3 |
| Ginger (Zingiber officinale) | 25 | - | (+)-monoacetate | - |
| Ginger (Zingiber officinale) | 30 | - | (+)-monoacetate | - |
The mechanisms underlying these biotransformations are dictated by the specific enzymes present in the biocatalyst.
In the kinetic resolution of bicyclo[3.3.1]nonane-2,6-dione by Baker's yeast, the key transformation is an enzymatic reduction. wikipedia.org The yeast contains a variety of oxidoreductase enzymes that catalyze the transfer of a hydride, often from a cofactor like NADH, to a carbonyl group. libretexts.org The stereoselectivity of this reduction arises from the chiral environment of the enzyme's active site, which preferentially binds and reduces one enantiomer of the dione over the other.
For the biotransformation of racemic this compound diacetate using plant materials, the primary mechanism is enzymatic hydrolysis. vu.ltresearchgate.net The enzymes responsible belong to the hydrolase class, specifically esterases. vu.ltresearchgate.net These esterases catalyze the enantioselective hydrolysis of the ester groups. For example, the hydrolases in carrot roots show a preference for hydrolyzing the diacetate that leads to the (+)-monoacetate, while enzymes in parsnip roots can selectively produce the (-)-monoacetate under specific conditions. vu.lttandfonline.com While plant materials also possess oxidoreductase systems, the reverse reaction of oxidation of the resulting diol and monoacetate products was not observed in these studies, indicating that hydrolysis is the predominant pathway. vu.ltresearchgate.net
Enantioselective Synthesis Strategies for this compound and its Chirally Pure Forms
Beyond biocatalytic resolutions of precursors, methods for the direct resolution of racemic this compound have also been developed to obtain enantiomerically pure forms.
A classical and effective method for resolving racemic alcohols is through the formation of diastereomeric esters. This strategy has been successfully applied to the this compound system. The process involves reacting the racemic diol with a chiral resolving agent, such as a derivative of an optically pure acid, to form a mixture of diastereomeric esters.
For instance, (±)-endo,endo-bicyclo[3.3.1]nonane-2,6-diol has been resolved via its diastereomeric camphanic acid esters. researchgate.net Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. After separation, the desired enantiomer of the diol is recovered by hydrolyzing the corresponding ester. This method has also been used for the resolution of related structures like N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols. acs.orgnih.gov
Enzymatic kinetic resolution can also be applied directly to the racemic diol or its derivatives. Lipases are particularly effective for this purpose, catalyzing enantioselective acylation or hydrolysis reactions.
The kinetic resolution of a racemic N-Bn 9-azathis compound has been achieved using lipase (B570770) from Candida rugosa (CRL). acs.orgnih.gov This enzyme selectively acylates one of the diol's enantiomers, allowing for the separation of the acylated product from the unreacted diol enantiomer. The lipase exhibited a kinetic preference for the (1R,2R,5R,6R)-enantiomer, which is consistent with Kazlauskas' rule. nih.gov
Similarly, the hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane using lipase from Candida cylindracea resulted in the formation of (+)-(1S,2R,5S,6R)-2-acetoxy-6-hydroxybicyclo[3.3.1]nonane with 81% enantiomeric excess and the unhydrolyzed (-)-(1R,2S,5R,6S)-2,6-diacetoxybicyclo[3.3.1]nonane with 95% enantiomeric excess. rsc.org
Conglomerate Formation and Separation Techniques
The enantiomeric separation of this compound is significantly influenced by its crystallization behavior, with specific isomers demonstrating the ability to form conglomerates, which are physical mixtures of homochiral crystals of the separate enantiomers. This property is crucial as it allows for resolution by preferential crystallization.
Research into the crystallization of C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols has revealed that the formation of a conglomerate is dependent on the supramolecular synthons established through hydrogen bonding in the crystal lattice. rsc.org One particular isomer, endo,endo-bicyclo[3.3.1]nonane-2,6-diol, has been shown to undergo self-resolution upon crystallization, yielding a mixture of pure (+)- and pure (−)-crystals. rsc.org This spontaneous resolution results in the formation of a conglomerate, a property that is not universal across all isomers of this diol. rsc.orgchalmers.se
In the case of this specific diol, the crystal structure forms a hydrogen-bonded network utilizing cross-linked (O–H)8 repeat helices. rsc.org This arrangement facilitates the packing of like-enantiomers together, leading to the formation of a conglomerate. rsc.org This behavior is in contrast to other related diols which may form racemic crystals where both enantiomers are present in the same crystal unit. rsc.org For instance, an unsaturated analog, rac-bicyclo[3.3.1]nona-3,7-diene-endo,endo-2,6-diol, does not crystallize with spontaneous resolution, highlighting the critical role of the saturated bicyclic framework in the conglomerate formation of endo,endo-bicyclo[3.3.1]nonane-2,6-diol. researchgate.netrsc.org
The formation of a conglomerate by endo,endo-bicyclo[3.3.1]nonane-2,6-diol opens up a preparative route for obtaining the chirally pure enantiomers. rsc.org While the direct separation of the conglomerate crystals can be challenging, this property is foundational for resolution techniques. One established method for obtaining the enantiomerically pure forms involves classical resolution. This is achieved by reacting the racemic diol with a chiral resolving agent, such as (–)-camphanic chloride, to form diastereomeric diesters. rsc.org These diastereomers can then be separated by crystallization or column chromatography. rsc.org Subsequent hydrolysis of the separated esters, followed by oxidation, can yield the individual pure enantiomers of the corresponding dione. rsc.org
Other approaches to achieve enantiomeric separation of related bicyclo[3.3.1]nonane structures include enzymatic kinetic resolution. For example, the kinetic resolution of a similar compound, N-Bn 9-azathis compound, has been successfully achieved using lipase from Candida rugosa. acs.orgnih.gov Additionally, biotransformation using various vegetables has been explored for the enantioselective hydrolysis of racemic this compound diacetate to produce enantiomerically enriched monoacetates. vu.lttandfonline.com For instance, using carrot as a biocatalyst at 30°C for 3 days yielded (+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate with an optical purity of 44.1%, while parsnip at 25°C for 2 days produced the (–)-enantiomer with an optical purity of 29.3%. tandfonline.com
The table below summarizes the crystallization behavior and resolution outcomes for different this compound derivatives.
| Compound | Crystallization Outcome | Separation/Resolution Technique | Result |
| endo,endo-bicyclo[3.3.1]nonane-2,6-diol | Conglomerate (self-resolution) | Reaction with (–)-camphanic chloride | Separable diastereomeric diesters |
| rac-bicyclo[3.3.1]nona-3,7-diene-endo,endo-2,6-diol | Racemic crystal | Not applicable for preferential crystallization | No spontaneous resolution |
| N-Bn 9-azathis compound | Not specified | Kinetic resolution with Candida rugosa lipase | Enantiomerically pure diols |
| (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate | Not applicable | Enzymatic hydrolysis with carrot | (+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate (44.1% optical purity) |
| (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate | Not applicable | Enzymatic hydrolysis with parsnip | (–)-bicyclo[3.3.1]nonane-2,6-diol monoacetate (29.3% optical purity) |
Structural Elucidation and Conformational Analysis of Bicyclo 3.3.1 Nonane 2,6 Diol
Advanced Spectroscopic Characterization
A suite of spectroscopic techniques has been instrumental in defining the precise structure, stereochemistry, and chiroptical properties of Bicyclo[3.3.1]nonane-2,6-diol and its derivatives.
NMR spectroscopy is a cornerstone for the structural elucidation of bicyclo[3.3.1]nonane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the carbon skeleton and the stereochemistry of substituents.
For the parent diol, the ¹H NMR spectrum shows characteristic multiplets for the methine protons at C2 and C6, typically in the range of 3.77-3.82 ppm. The bridgehead protons at C1 and C5 appear as multiplets around 1.38-1.49 ppm, while the methylene (B1212753) protons of the cyclohexane (B81311) rings and the C9 bridge produce a complex series of multiplets at higher field strengths. vu.lt The hydroxyl protons are identifiable by their characteristic downfield shift and their exchangeability with D₂O. vu.lt
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|
| ¹H NMR | ||
| H2, H6 | 3.77 - 3.82 | m |
| H1, H5 | 1.38 - 1.49 | m |
| H3, H7, H4, H8 | 1.58 - 1.79 | m |
| H9 | 2.06 - 2.07 | m |
| OH | 2.93 - 2.95 | d |
| ¹³C NMR | ||
| C2, C6 | ~70-75 | Dependent on stereoisomer |
| C1, C5 | ~32-34 | |
| C9 | ~30-31 | |
| C3, C7 | ~23-28 | |
| C4, C8 | ~22-24 |
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. Since the bicyclo[3.3.1]nonane framework can be inherently chiral depending on its substitution pattern, CD spectroscopy is crucial for determining the absolute configuration of its enantiomers. nih.govacs.org
The application of CD spectroscopy often involves converting the diol to a derivative containing a suitable chromophore, such as a dione (B5365651) or a dibenzoate. nih.govresearchgate.netnih.gov For instance, the oxidation of the diol to the corresponding Bicyclo[3.3.1]nonane-2,6-dione introduces two carbonyl chromophores. The interaction between these chromophores gives rise to characteristic Cotton effects in the CD spectrum. The sign and intensity of these effects can be correlated with the absolute configuration by applying theoretical models and rules, such as the octant rule for ketones. nih.gov
In more complex applications, time-dependent density functional theory (TDDFT) calculations are used to simulate the CD spectra of possible enantiomers. acs.orgacs.org By comparing the experimentally measured spectrum with the theoretically predicted spectra, the absolute configuration of the molecule can be unequivocally assigned. acs.org For example, studies on the related N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, derived from the corresponding diol, successfully used this method to establish its absolute configuration. acs.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the hydroxyl (O-H) groups. This typically appears as a strong, broad band in the region of 3300-3400 cm⁻¹, characteristic of intermolecularly hydrogen-bonded alcohols. ichem.mdorgsyn.org
The C-O stretching vibration of the secondary alcohol groups gives rise to a strong band in the fingerprint region, typically around 1025-1136 cm⁻¹. ichem.mdorgsyn.org The spectrum also displays characteristic C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic framework just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Description |
|---|---|---|
| O-H stretch | ~3300 - 3400 | Strong, Broad |
| C-H stretch (sp³) | ~2850 - 2950 | Medium to Strong |
| C-O stretch | ~1025 - 1136 | Strong |
Note: Data derived from spectra of related bicyclo[3.3.1]nonane diols. ichem.mdorgsyn.org
Theoretical and Computational Studies of Conformation and Reactivity
Theoretical and computational methods are indispensable tools for understanding the conformational preferences and electronic properties of the bicyclo[3.3.1]nonane system. The framework, composed of two fused cyclohexane rings, can theoretically exist in several conformations, including chair-chair (CC), chair-boat (CB), and boat-boat (BB). vu.ltrsc.org Computational studies consistently show that for most derivatives, the double chair (CC) conformation is the most stable. vu.ltrsc.org
Ab Initio and Density Functional Theory (DFT) Calculations for Geometry and Electronic Properties
Ab initio and Density Functional Theory (DFT) calculations have been extensively applied to investigate the conformational stability and electronic structure of bicyclo[3.3.1]nonane derivatives. For the related compound bicyclo[3.3.1]nonane-2,6-dione, ab initio calculations at the Hartree-Fock (HF) level with a 6-31G** basis set revealed the existence of four conformers resulting from the inversion of the six-membered rings. plu.mxmruni.eu These calculations identified the double-chair (CC) conformer as the most stable, with the chair-boat (CB) conformer being 3.4 kJ mol⁻¹ higher in energy. plu.mx
Time-dependent DFT (TDDFT) has also been successfully employed to calculate the optical rotation and circular dichroism spectra of chiral bicyclo[3.3.1]nonane diones. acs.orgnih.govresearchgate.net By comparing the computationally predicted spectra with experimental data, these methods allow for the reliable determination of the absolute configuration of chiral derivatives. nih.govresearchgate.net Such studies perform a conformational analysis, for example at the B3LYP/6-31G* level, to identify the populated conformers (e.g., a chair-chair to chair-boat ratio) before calculating the chiroptical properties. researchgate.net
The table below presents the relative energies of bicyclo[3.3.1]nonane-2,6-dione conformers as determined by ab initio calculations.
| Conformer | Relative Energy (kJ mol⁻¹) |
| Double-Chair (CC) | 0.0 (Most Stable) plu.mx |
| Chair-Boat (CB) | 3.4 plu.mx |
Correlation of Orbital Overlap with Conformational Preferences
Computational studies on chiral this compound derivatives bearing benzoate (B1203000) chromophores have demonstrated that through-space electronic interactions are possible even when the interacting groups are separated by a significant distance (approximately 12 Å). vu.lt The calculations show that orbital overlap between the chromophores is conformation-dependent and can be used to explain the observed chiroptical properties, such as exciton (B1674681) coupling in circular dichroism spectra. vu.lt This correlation provides a basis for conformational analysis through the study of electronic properties. oregonstate.edu
Stereochemical Multiplicity and its Influence on Molecular Architecture
The bicyclo[3.3.1]nonane framework possesses a rich stereochemical multiplicity, allowing functional groups to be placed in defined spatial positions. researchgate.net This stereochemistry profoundly influences the resulting supramolecular architecture, particularly in the solid state. The orientation of the hydroxyl groups (endo vs. exo) is a critical determinant of the hydrogen-bonding network.
| Compound | Stereochemistry | Hydrogen-Bonded Network Topology |
| This compound | endo,endo | Chiral 3D utg-net chalmers.selu.se |
| 2,6-dimethylthis compound | exo,exo | Chiral 3D eta-net chalmers.selu.se |
Chemical Reactivity and Derivatization of Bicyclo 3.3.1 Nonane 2,6 Diol
Reactions of the Hydroxyl Functional Groups
The two hydroxyl groups at the C2 and C6 positions are the primary centers of reactivity in Bicyclo[3.3.1]nonane-2,6-diol. These groups can undergo esterification, oxidation, and dehydration, leading to a range of important derivatives.
The hydroxyl groups of this compound can be readily converted to esters. The formation of monoacetate and diacetate derivatives is a common transformation. For instance, racemic this compound diacetate can be synthesized by reacting the diol with acetyl chloride. tandfonline.comresearchgate.net This diacetate can then be used in biotransformation processes. The enzymatic hydrolysis of the racemic diacetate, using biocatalysts from vegetables like carrots (Daucus carota) and parsnips (Pastinaca sativa), can stereoselectively yield optically active monoacetate derivatives. researchgate.netvu.lt
Depending on the reaction conditions and the biocatalyst used, it is possible to obtain either the (1R,2R,5R,6R)-(+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate or the (1S,2S,5S,6S)-(-)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate. vu.lt This enzymatic approach highlights a green chemistry method for producing chiral building blocks. tandfonline.comvu.lt
Table 1: Esterification Products of this compound
| Starting Material | Reagent | Product(s) |
|---|---|---|
| This compound | Acetyl Chloride | This compound diacetate |
The oxidation of the diol to its corresponding diketone, Bicyclo[3.3.1]nonane-2,6-dione, is a fundamental transformation. This dione (B5365651) is a crucial intermediate for the synthesis of various derivatives. vu.lt The reverse reaction, the reduction of the dione, is also well-studied. For example, racemic Bicyclo[3.3.1]nonane-2,6-dione can be reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to produce the racemic diol. tandfonline.comresearchgate.net
While direct oxidation of the diol is a standard organic reaction, biocatalytic approaches have also been explored. However, in some biotransformation studies using vegetable enzymes, the oxidation of the monoacetate or diol to the corresponding ketone or diketone was not observed, suggesting the reverse reduction reaction is favored by these enzymatic systems. vu.lt The synthesis of the related 9-Thiabicyclo[3.3.1]nonane-2,6-dione has been achieved by oxidizing the corresponding diol with chromium trioxide. orgsyn.org
The dehydration of this compound leads to the formation of unsaturated derivatives, such as Bicyclo[3.3.1]nonadienes. Vigorous reaction conditions, for instance using sulfuric acid in acetic acid, can result in the quantitative formation of the corresponding diene. sci-hub.se Another method for dehydration involves using hexamethylphosphoric triamide (HMPT), which can produce the corresponding olefins in moderate yields. oup.com The formation of these unsaturated compounds opens pathways to further functionalization of the bicyclic framework. researchgate.net During solvolysis studies of related bicyclic systems, unsaturated products like 2-Bicyclo[3.3.1]nonene have also been observed. rsc.org
Synthetic Transformations Leading to Functionalized Bicyclo[3.3.1]nonane Derivatives
The Bicyclo[3.3.1]nonane scaffold, derived from the diol, is a valuable building block for constructing more complex molecular architectures, including analogues of biologically important molecules.
The rigid Bicyclo[3.3.1]nonane framework has been incorporated into steroid structures to create novel analogues. Although there is limited information specifically detailing the use of the 2,6-diol for this purpose, the synthesis of Bicyclo[3.3.1]nonane-steroid derivatives from estradiol (B170435) or estrone (B1671321) has been reported. ichem.mdconsensus.appasm.md These synthetic routes involve a series of reactions, including etherification, nucleophilic substitution, and cyclization, to fuse the bicyclic moiety onto the steroid nucleus. ichem.mdresearchgate.net The goal of these syntheses is to explore new chemical space and potentially develop compounds with novel biological activities. ichem.md
Table 2: Examples of Reactions for Steroid Analogue Synthesis
| Reaction Type | Purpose in Synthesis |
|---|---|
| Etherification | Linking the bicyclic precursor to the steroid. |
| Nucleophilic Substitution | Introducing functional groups. |
The Bicyclo[3.3.1]nonane skeleton is a precursor for the synthesis of its nitrogen-containing analogues, Azabicyclo[3.3.1]nonanes. These aza-derivatives are present in numerous bioactive natural products and are of significant interest in medicinal chemistry. rsc.orgnih.gov Synthetic strategies have been developed to produce racemic Azabicyclo[3.3.1]nonane analogues. vu.lt For example, enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione can be synthesized from the corresponding diols. acs.org The conversion typically involves the oxidation of the diol to the dione, followed by reactions to introduce the nitrogen atom into the bicyclic core. These azabicycles serve as important intermediates for more complex molecular structures. vu.ltrsc.org
Formation of Dibenzylidene and Related Unsaturated Derivatives
The bicyclo[3.3.1]nonane framework can be derivatized to form unsaturated compounds, such as those bearing exocyclic benzylidene substituents. The synthesis of these derivatives often begins with the readily available (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, an oxidized form of the corresponding diol. The reaction involves the condensation of the dione with benzaldehyde (B42025) derivatives.
This process has been utilized to create a series of enantiomerically pure unsaturated bicyclo[3.3.1]nonane compounds. nih.gov The molecular geometry and chiroptical properties of these derivatives, which feature enone and styrene (B11656) chromophores, have been studied using techniques like X-ray diffraction analysis and circular dichroism (CD) spectroscopy. nih.gov Specifically, difunctional derivatives such as 3,7-dibenzylidenebicyclo[3.3.1]nonanes exhibit intense CD couplets. These couplets result from the exciton (B1674681) coupling between the two unsaturated chromophores within the molecule. The observed negative sign of these couplets corresponds to the negative twist or chirality defined by the interacting transition dipoles. nih.gov
| Starting Material | Reagent | Derivative Type | Key Feature |
| (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione | Benzaldehyde | Dibenzylidene derivative | Exciton coupling between chromophores |
Derivatization to Chiral Ionic Liquids
This compound and its derivatives serve as valuable chiral scaffolds for the synthesis of chiral ionic liquids (CILs). These CILs can act as catalysts in asymmetric synthesis, inducing enantioselectivity in chemical reactions. lmaleidykla.lt
One synthetic route starts from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. lmaleidykla.ltresearchgate.net The process involves multiple steps to introduce imidazolium (B1220033) salt moieties onto the bicyclic framework. The resulting compound, (+)-(1S,2R,5S,6R)-2,6-di{[(N-methylimidazol-3-ium-3-yl]acetyl)oxy}bicyclo[3.3.1]nonane di(tetrafluoroborate), has been successfully used as a chiral catalyst. lmaleidykla.lt
In a notable application, this CIL was used in the asymmetric Michael addition reaction between 1,3-diphenyl-2-propen-1-one (chalcone) and diethyl malonate. The reaction, catalyzed by a small amount of the CIL, yielded (+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonate with a reported optical purity of 57% and an enantiomeric excess (ee) of 35%. lmaleidykla.lt The use of ionic liquids with chiral fragments is a growing area of interest as they can induce asymmetry in reactions without requiring additional chiral supplements. lmaleidykla.lt
| Precursor | Resulting CIL | Application | Outcome |
| (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione | (+)-(1S,2R,5S,6R)-2,6-di{[(N-methylimidazol-3-ium-3-yl]acetyl)oxy}bicyclo[3.3.1]nonane di(tetrafluoroborate) | Asymmetric Michael Addition | 35% enantiomeric excess |
Synthesis of Fluorinated Bicyclic Scaffolds
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, which is of great interest in medicinal chemistry. The rigid bicyclo[3.3.1]nonane skeleton provides a valuable platform for creating fluorinated scaffolds with well-defined stereochemistry.
A general approach to synthesizing these compounds involves a tandem Michael-Aldol reaction to construct the bicyclic core, followed by a late-stage fluorination step. ucl.ac.ukresearchgate.net This strategy allows for the chemoselective introduction of a fluorine atom at various positions of the bicyclo[3.3.1]nonane system, including the 3-, 6-, or 7-positions, often with a high degree of stereochemical control. researchgate.net This methodology has led to the synthesis of an extensive series of monofluorobicyclo[3.3.1]nonane derivatives, demonstrating the utility of the bicyclic framework in accessing novel fluorinated structures relevant to drug discovery. ucl.ac.uk
Mechanistic Investigations of Reactions Involving this compound
The bicyclo[3.3.1]nonane framework, often found in biologically active natural products, is a subject of intensive mechanistic study. edulll.gr Research has focused on understanding and exploiting its reactivity in complex transformations, including skeletal rearrangements and tandem reaction sequences.
Michael-Induced Skeletal Rearrangements within the Bicyclo[3.3.1]nonane Framework
A significant discovery in the chemistry of this scaffold is a novel skeletal rearrangement induced by an intramolecular Michael addition. edulll.gracs.orgnih.gov This transformation was observed in a bicyclo[3.3.1]nonane-2,4,9-trione system, which rearranged into a highly functionalized and unprecedented bicyclo[3.3.0]octane system. edulll.grsemanticscholar.orgedulll.gr
The rearrangement is initiated by an intramolecular Michael addition, a process that leads to the contraction of one of the six-membered rings to a five-membered ring, fundamentally altering the core structure. edulll.gr A detailed mechanistic study of this reaction proposed a series of cascade transformations that account for the observed product. edulll.grnih.gov This rearrangement opens a new pathway to a novel class of acylphloroglucinol analogues with potential bioactivity. acs.org
Tandem Reaction Sequences and Cascade Transformations
The synthesis and modification of the bicyclo[3.3.1]nonane core frequently involve tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These sequences offer an efficient route to complex molecular architectures.
One primary method for constructing the bicyclic system is through a tandem Michael-Aldol annulation. ucl.ac.uk For instance, the reaction of 1,3-cyclohexanediones with enals can furnish a diverse range of polysubstituted bicyclo[3.3.1]nonane derivatives in good yield and stereoselectivity. ucl.ac.uk Another example involves the reaction of dimethyl 1,3-acetonedicarboxylate with enals, which proceeds via a sequential Michael addition-intramolecular aldolization to stereospecifically generate bicyclo[3.3.1]nonane derivatives. acs.org
Furthermore, the skeletal rearrangement of the bicyclo[3.3.1]nonane framework into the bicyclo[3.3.0]octane system is itself a cascade transformation. edulll.gr Researchers have also explored other cascade reactions, such as a tandem Michael addition–Claisen condensation, to produce tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org These complex reaction sequences underscore the utility of the bicyclo[3.3.1]nonane scaffold as a building block for intricate molecular designs.
Applications of Bicyclo 3.3.1 Nonane 2,6 Diol in Advanced Chemical Research
Bicyclo[3.3.1]nonane-2,6-diol as a Chiral Building Block and Scaffold in Organic Synthesis
The stereochemical complexity and conformational properties of this compound make it an invaluable starting material in asymmetric synthesis. Its bicyclic skeleton, composed of two fused cyclohexane (B81311) rings, can be strategically modified to construct complex molecular architectures with high levels of stereocontrol. vu.lt
The bicyclo[3.3.1]nonane core is present in a wide array of biologically active natural products. researchgate.netrsc.org This has made its derivatives, including the 2,6-diol, attractive intermediates for the total synthesis of complex molecules.
Taxoid Precursors: The bicyclic system of bicyclo[3.3.1]nonane has been utilized in synthetic strategies targeting the AB ring system of taxanes, a class of potent anticancer agents. Synthetic sequences involving this scaffold can be adapted for ring enlargement to form the bicyclo[5.3.1]undecane core characteristic of taxol, often the most challenging part of its synthesis. vu.lt
Huperzine A: The bicyclo[3.3.1]nonane framework is a key structural feature of Huperzine A, a compound investigated for its potential as a therapeutic for Alzheimer's disease. researchgate.netresearchgate.net The rigid structure of the scaffold is crucial for the compound's biological activity.
Lycopodium Alkaloids: Many Lycopodium alkaloids, such as Lycopodine, incorporate the bicyclo[3.3.1]nonane skeleton. tandfonline.com The stereochemically defined nature of chiral this compound makes it a valuable precursor for the asymmetric synthesis of these intricate natural products.
A significant application of the bicyclo[3.3.1]nonane system lies in its role as a source of chirality for asymmetric synthesis. researchgate.net Enantiomerically pure this compound is typically accessed through the resolution of its precursor, bicyclo[3.3.1]nonane-2,6-dione.
Biocatalytic methods are prominently used for this purpose. Kinetic resolution using baker's yeast (Saccharomyces cerevisiae) has been a successful strategy. lu.se An improved method using baker's yeast specifically cultivated for sweet dough has enabled the large-scale synthesis of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, which can subsequently be reduced to the corresponding diol. vu.ltresearchgate.net
Enzyme-catalyzed hydrolysis offers another effective route. The hydrolysis of racemic 2,6-diacetoxybicyclo[3.3.1]nonane using lipase (B570770) from Candida cylindracea yields optically active monoacetate and diol products. oup.com Similarly, intact plant materials, such as carrot roots, have been screened for the stereoselective biotransformation of racemic this compound diacetate, affording enantiomerically enriched monoacetates. tandfonline.comvu.lt These enzymatic and biocatalytic resolutions provide access to both enantiomers of the diol, which serve as versatile chiral building blocks for synthesizing other optically pure compounds, including alkaloids like (-)-cassine. oup.comrsc.org
| Starting Material | Biocatalyst | Product | Optical Purity (ee or op) |
|---|---|---|---|
| (±)-Bicyclo[3.3.1]nonane-2,6-dione | Baker's Yeast (for sweet dough) | (+)-Bicyclo[3.3.1]nonane-2,6-dione | Enantiomerically Pure |
| (±)-2,6-Diacetoxybicyclo[3.3.1]nonane | Lipase (Candida cylindracea) | (+)-(1S,2R,5S,6R)-6-Acetoxybicyclo[3.3.1]nonan-2-ol | 81% ee |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Carrot (Daucus carota) roots | (+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | 44.1% op |
| (±)-Bicyclo[3.3.1]nonane-2,6-diol diacetate | Parsnip (Pastinaca sativa) roots | (-)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate | 29.3% op |
The rigid bicyclo[3.3.1]nonane scaffold is an excellent template for creating chemical libraries for drug discovery and material science. vu.lt The diol functionality at the 2- and 6-positions provides convenient handles for introducing a wide range of chemical diversity. By modifying these hydroxyl groups or other positions on the bicyclic core, libraries of diversely functionalized molecules can be synthesized. These libraries are valuable for screening for biological activity and for developing new materials with tailored properties. The defined stereochemistry of the scaffold ensures that the resulting compounds occupy specific and predictable regions of three-dimensional space, a crucial factor in rational drug design. acs.org
Supramolecular Chemistry Applications of this compound Derivatives
The unique V-shape and structural rigidity of the bicyclo[3.3.1]nonane framework make it an ideal building block for constructing complex supramolecular assemblies. vu.ltrsc.org Derivatives of the 2,6-diol are particularly useful due to the directional hydrogen-bonding capabilities of the hydroxyl groups, which can guide self-assembly processes. chalmers.se
The cleft-like structure of the bicyclo[3.3.1]nonane scaffold has been exploited in the design of molecular tweezers and other host molecules. rsc.orglu.se By attaching aromatic or other binding units to the bicyclic frame, researchers can create receptors capable of selectively binding guest molecules. Enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, the direct precursor to the diol, has been successfully employed as the core component in the synthesis of novel molecular tweezers and macrocycles assembled through non-covalent interactions. lu.se The chirality of the diol scaffold can be transferred to the larger supramolecular structure, enabling applications in asymmetric catalysis and chiral recognition. researchgate.net
Design and Study of Self-Assembling Systems and Supramolecular Synthons
The rigid, V-shaped scaffold of the bicyclo[3.3.1]nonane framework makes it an excellent building block, or synthon, for the construction of complex supramolecular architectures. vu.ltlu.se Researchers explore the stereochemical possibilities of this framework to create chiral, C2-symmetric molecules pre-programmed for self-assembly. vu.ltvu.lt These synthons often incorporate hydrogen bonding recognition patterns at both ends, allowing them to connect in a predictable manner. vu.ltvu.lt The unique geometry of the bicyclic core, when fused with aromatic or heteroaromatic units, produces cleft-shaped molecules that can act as molecular tweezers or form larger, ordered structures through non-covalent interactions. vu.ltnih.gov
The enantiomerically pure form of bicyclo[3.3.1]nonane-2,6-dione, a precursor to the diol, is a particularly valuable starting material for these synthons. vu.lt Molecules derived from this chiral fragment have been shown to form specific assemblies, such as homochiral dimers in the solid state. nih.gov The goal of this research is to utilize these pre-programmed molecules for the bottom-up construction of novel materials and systems governed by the principles of molecular recognition. vu.ltvu.lt
Development of Helical Tubular Self-Aggregation
A significant application of bicyclo[3.3.1]nonane-based synthons is in the creation of helical and tubular structures through self-aggregation. vu.ltacs.org By designing C2-symmetric cavity compounds that fuse the bicyclo[3.3.1]nonane framework with self-complementary hydrogen-bonding units, such as 2-pyridone motifs, researchers can induce end-to-end association of the molecules. vu.ltacs.org This programmed association leads to the formation of extended, tube-like assemblies. vu.lt
The process relies on the directional nature of hydrogen bonds to guide the aggregation. For instance, a cavity compound containing a 2-pyridone hydrogen bonding unit was observed to form tubular assemblies of moderate size in solution. vu.lt The study of these systems provides insight into non-cooperative association, where the stability of the assembly grows linearly with the addition of each new unit. vu.lt Furthermore, derivatives like 2,6-dimethylbicyclo[3.3.1]nonane-exo-2,exo-6-diol have been shown to form lattice inclusion compounds that are themselves helical tubulates, capable of housing various guest molecules. rsc.org
Utility in Lattice Inclusion Hosts and Crown Ether Designs
The bicyclo[3.3.1]nonane framework has found utility in supramolecular chemistry for the design of lattice inclusion hosts and as a chiral component in crown ethers. vu.ltvu.lt As inclusion hosts, crystalline lattices of bicyclo[3.3.1]nonane derivatives create channels or cavities that can trap other "guest" molecules. vu.ltrsc.org For example, 2,6-dimethylbicyclo[3.3.1]nonane-exo-2,exo-6-diol forms lattice inclusion compounds with a helical tubular structure, accommodating a wide range of guest molecules with different functionalities, such as monoglyme and thiophene. rsc.org A previously unknown type of chiral network was identified in the crystal structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol, highlighting its potential in crystal engineering. vu.lt
In a different application, the chiral diol has been incorporated as a key subunit in the design of crown ethers and related podands. amanote.com The inherent chirality and conformational rigidity of the this compound unit impart enantiomer recognition capabilities to the macrocycle, allowing it to selectively bind with one enantiomer of a chiral guest molecule over the other. amanote.com
Asymmetric Catalysis Employing this compound Derived Ligands
Derivatives of bicyclo[3.3.1]nonane are recognized as valuable scaffolds in the field of asymmetric catalysis. rsc.orgnih.gov The rigid, chiral structure of the bicyclic system allows for the creation of highly effective chiral ligands and auxiliaries that can control the stereochemical outcome of chemical reactions. nih.govlmaleidykla.lt
Role as Chiral Ligands and Auxiliaries in Enantioselective Reactions
Ligands derived from this compound are employed to induce asymmetry in various chemical transformations. lmaleidykla.lt By attaching the bicyclic scaffold to a catalytically active center, the ligand's chiral environment influences the approach of reactants, favoring the formation of one enantiomer of the product over the other. lmaleidykla.ltresearchgate.net These ligands can be modified to create chiral ionic liquids (CILs), which can function as both the catalyst and the reaction medium, often without the need for additional chiral supplements. lmaleidykla.lt The structural features of these CILs, incorporating the bicyclo[3.3.1]nonane fragment, enable highly specific enantioselective reactions. lmaleidykla.lt
Applications in Asymmetric Michael's Addition Reactions
A specific and important application of these chiral ligands is in catalyzing asymmetric Michael's addition reactions. nih.govlmaleidykla.lt In one study, a chiral ionic liquid was synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. lmaleidykla.lt This derivative, (+)-(1S,2R,5S,6R)-2,6-di{[(N-methylimidazol-3-ium-3-yl]acetyl)oxy}bicyclo[3.3.1]nonane di(tetrafluoroborate), was used as a catalyst for the reaction between 1,3-diphenyl-2-propen-1-one (chalcone) and diethyl malonate. lmaleidykla.ltresearchgate.net
The reaction, carried out with a catalytic amount of the chiral ionic liquid, yielded the Michael adduct, (+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonate, with moderate enantioselectivity. lmaleidykla.lt The resulting product showed an optical purity of 57% and an enantiomeric excess (ee) of 35%. lmaleidykla.ltresearchgate.net This demonstrates the potential of bicyclo[3.3.1]nonane-derived systems to induce chirality in carbon-carbon bond-forming reactions. lmaleidykla.lt
| Reactant A | Reactant B | Catalyst | Catalyst Loading | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 1,3-diphenyl-2-propen-1-one (Chalcone) | Diethyl malonate | (+)-(1S,2R,5S,6R)-2,6-di{[(N-methylimidazol-3-ium-3-yl]acetyl)oxy}bicyclo[3.3.1]nonane di(tetrafluoroborate) | 15 mol% | (+)-(S)-diethyl-2-(3-oxo-1,3-diphenylpropyl)malonate | 35% | lmaleidykla.ltresearchgate.net |
Catalysis of Conjugate Addition Reactions
The utility of ligands derived from bicyclo[3.3.1]nonane extends to the broader class of conjugate addition reactions, which includes the Michael addition. Chiral diene ligands based on the bicyclo[3.3.1]nona-2,6-diene framework have been developed and successfully applied in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to enones. kuleuven.be Fine-tuning the substituents on the bicyclic diene ligand allows for optimization of the catalyst's performance, leading to high enantioselectivity in the formation of the desired products. kuleuven.be
Applications in Functional Materials Science
The rigid, bicyclic structure of this compound makes it a valuable component in the field of functional materials science. Its well-defined stereochemistry and conformational preferences are exploited to create materials with specific and enhanced properties.
Development as Polymer Precursors
This compound serves as a specialized monomer in the synthesis of polyesters and other condensation polymers. The incorporation of this rigid, non-aromatic bicyclic unit into a polymer backbone can significantly influence the material's thermal and mechanical properties. The synthesis of polyesters, for instance, typically proceeds through a polycondensation reaction between a diol and a dicarboxylic acid (or its derivative).
The inclusion of rigid diols like this compound is a known strategy to increase the stiffness of polymer chains. nih.govnih.gov This increased rigidity can lead to a higher glass transition temperature (Tg), which is a critical parameter for many high-performance polymer applications. researchgate.net While specific data on polymers derived solely from this compound is not extensively documented in publicly available literature, the principles of using rigid bicyclic diols in polyester (B1180765) synthesis are well-established. For example, other rigid diols like isosorbide (B1672297) and 1,4-cyclohexanedimethanol (B133615) (CHDM) have been shown to enhance the thermal stability and mechanical strength of furan-based polyesters. nih.gov
The table below illustrates the general effect of incorporating rigid diol monomers on the glass transition temperature of polyesters, drawing parallels to the expected impact of this compound.
Table 1: Comparison of Glass Transition Temperatures (Tg) of Polyesters with Different Diol Monomers
| Diol Component | Polymer | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| Ethylene Glycol (flexible) | Poly(ethylene terephthalate) (PET) | ~75 |
| 1,4-Butanediol (flexible) | Poly(butylene terephthalate) (PBT) | ~22-43 |
| Isosorbide (rigid bicyclic) | Poly(isosorbide terephthalate) | ~160-200 |
Contribution to Advanced Materials with Tailored Conformational Stability and Reactivity
The bicyclo[3.3.1]nonane framework has a well-defined and relatively rigid structure, which is a key attribute for its use in advanced materials. vu.lt From a theoretical standpoint, bicyclo[3.3.1]nonanes are considered ideal models for studying conformational equilibrium. vu.lt The bicyclic skeleton is composed of two fused cyclohexane rings. vu.lt The bicyclo[3.3.1]nonane framework can, in principle, exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. vu.lt In many instances, the double chair conformation is the most stable. vu.lt This inherent conformational stability is imparted to the materials in which it is incorporated.
The solid-state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol reveals a hydrogen-bonded, three-dimensional network. researchgate.netchalmers.se This pre-organized structure, dictated by the conformation of the diol, can be harnessed in the design of crystalline materials and supramolecular assemblies. researchgate.net The defined spatial orientation of the hydroxyl groups allows for predictable intermolecular interactions, which is crucial for the bottom-up design of functional materials.
The reactivity of the hydroxyl groups, coupled with the rigid bicyclic core, makes this compound a versatile building block. Its derivatives have been utilized in the construction of supramolecular architectures where the bicyclic framework acts as a scaffold. vu.lt The unique V-shape of this scaffold is a recurring motif in the design of complex molecular structures. vu.lt
The table below summarizes the key conformational features of the bicyclo[3.3.1]nonane framework and their implications for materials science.
Table 2: Conformational Features of the Bicyclo[3.3.1]nonane Framework and Their Material Science Implications
| Conformational Feature | Description | Implication in Materials Science |
|---|---|---|
| Rigid Bicyclic Structure | The two fused cyclohexane rings provide a stiff and non-planar structure. | Imparts thermal stability and mechanical strength to polymers. |
| Chair-Chair Conformation | The most stable conformation for many bicyclo[3.3.1]nonane derivatives. vu.lt | Provides a predictable and well-defined geometry for building blocks in crystalline materials and supramolecular assemblies. |
| Defined Hydroxyl Group Orientation | The hydroxyl groups in the 2 and 6 positions have a fixed spatial relationship. | Enables directional and predictable hydrogen bonding, facilitating the formation of ordered structures. |
Future Research Directions and Perspectives for Bicyclo 3.3.1 Nonane 2,6 Diol
Exploration of Novel and Green Synthetic Methodologies
Future research will likely focus on developing more sustainable and efficient synthetic routes to bicyclo[3.3.1]nonane-2,6-diol and its derivatives. A promising avenue lies in the expansion of biocatalytic methods, which offer mild reaction conditions and high stereoselectivity.
One notable green approach involves the stereoselective biotransformation of racemic this compound diacetate using readily available vegetable biocatalysts. researchgate.net This enzymatic hydrolysis has been shown to produce enantiomerically enriched monoacetate derivatives, with the outcome dependent on the choice of plant material and reaction conditions. researchgate.net For instance, using carrot roots as the biocatalyst predominantly yields the (+)-monoacetate, while parsnip roots can produce the (–)-enantiomer.
| Biocatalyst | Product | Optical Purity of Monoacetate (%) | Temperature (°C) | Time (days) |
|---|---|---|---|---|
| Carrot (Daucus carota) | (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | 44.1 | 30 | 3 |
| Parsnip (Pastinaca sativa) | (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | 29.3 | 25 | 2 |
| Ginger (Zingiber officinale) | (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate | ~20 | 30 | 3 |
Further research in this area could involve screening a wider range of microorganisms and isolated enzymes to improve enantioselectivity and yield. The use of genetically engineered yeasts, which has shown success in the kinetic resolution of the precursor bicyclo[3.3.1]nonane-2,6-dione, could also be applied to the diol or its derivatives. lu.segatech.edu Additionally, the development of chemoenzymatic processes, combining the strengths of traditional organic synthesis with biocatalysis, could provide efficient and sustainable routes to a variety of functionalized bicyclo[3.3.1]nonane-2,6-diols.
Advanced Stereochemical Control and Chiral Pool Utilization in Synthesis
The stereochemistry of this compound is crucial for its application in asymmetric synthesis and supramolecular chemistry. Future research will aim for more precise control over the stereochemical outcome of its synthesis. The reduction of the parent dione (B5365651), bicyclo[3.3.1]nonane-2,6-dione, can lead to different diastereomers of the diol, and understanding the factors that govern this stereoselectivity is an area for further investigation. rsc.org
The use of the chiral pool, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy for the synthesis of chiral molecules. mdpi.com While the synthesis of bicyclo[3.3.1]nonane derivatives from chiral terpenes like (R)-carvone has been demonstrated, the application of this strategy to directly produce enantiomerically pure this compound is an area ripe for exploration. uni-muenchen.de Starting from chiral carbohydrates or other terpenes could provide access to a wider range of enantiopure and diastereomerically pure diols with diverse substitution patterns.
Development of New Supramolecular Architectures with Tunable Properties
The rigid V-shape of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for the construction of supramolecular architectures. lu.seresearchgate.net The diol functionality provides hydrogen bonding sites that can direct the self-assembly of these molecules into well-defined structures.
Research has shown that endo,endo-bicyclo[3.3.1]nonane-2,6-diol can form a hydrogen-bonded, three-connected, chiral 3D-net with a utg-topology in the solid state. chalmers.se This is distinct from the networks formed by other bicyclic diols, highlighting the subtle influence of stereochemistry on supramolecular organization. chalmers.se
Future work in this area will focus on creating more complex and functional supramolecular systems with tunable properties. By modifying the this compound scaffold with different functional groups, it should be possible to control the self-assembly process and create materials with desired properties, such as porosity, chirality, and responsiveness to external stimuli. For example, incorporating photoresponsive or redox-active moieties could lead to the development of "smart" materials that change their structure and function in response to light or chemical signals. The design of supramolecular polymers with tunable topologies, by combining the diol's hydrogen bonding capabilities with other self-assembly motifs like metal-ligand coordination, is another exciting avenue for future exploration. nih.gov
Design of Next-Generation Asymmetric Catalysts and Ligands
The C2-symmetric and chiral nature of this compound makes it an attractive platform for the development of new asymmetric catalysts and ligands. While the direct application of the diol as a catalyst or ligand is an area that requires more investigation, its derivatives have shown promise.
For instance, a chiral ionic liquid derived from (+)-(1S,2R,5S,6R)-bicyclo[3.3.1]nonane-2,6-diol has been successfully used as a catalyst in an asymmetric Michael addition reaction, demonstrating the potential of this scaffold in organocatalysis. lmaleidykla.lt The diol can serve as a chiral backbone for the synthesis of a variety of ligands for metal-catalyzed reactions. The rigid framework can precisely position coordinating groups, leading to high levels of stereocontrol.
Future research should focus on the synthesis of a broader range of chiral ligands based on the this compound core. This could include phosphines, N-heterocyclic carbenes, and other common ligand classes. The development of organocatalysts where the diol itself plays a key role in the catalytic cycle is another important direction. The tunable nature of the bicyclo[3.3.1]nonane scaffold will allow for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in a variety of asymmetric transformations.
Integration with Emerging Technologies in Organic and Supramolecular Chemistry
The unique properties of this compound make it a promising candidate for integration with emerging technologies in chemistry. While specific applications are yet to be extensively explored, several future directions can be envisioned.
In the area of flow chemistry , the development of continuous-flow processes for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and process control. The immobilization of biocatalysts or chiral catalysts derived from the diol onto solid supports could enable their use in packed-bed reactors for continuous asymmetric synthesis.
Computational chemistry and molecular modeling will play an increasingly important role in the design of new supramolecular architectures and catalysts based on this compound. Predictive modeling can help to understand the self-assembly behavior of diol derivatives and to design ligands with optimal stereochemical and electronic properties for specific catalytic reactions.
Furthermore, the well-defined three-dimensional structure of this compound-based assemblies could find applications in materials science and nanotechnology . These structures could be used as templates for the synthesis of porous materials, as chiral recognition elements in sensors, or as building blocks for the construction of molecular machines.
As these emerging technologies continue to evolve, they will undoubtedly open up new and exciting opportunities for the application of this versatile and structurally unique chemical compound.
Q & A
Q. Key methodological differences :
| Method | Stereoselectivity | Key Conditions | Optical Purity (e.e.%) |
|---|---|---|---|
| Enzymatic hydrolysis | High | Lipase (Candida cylindracea), pH 7.0 | 81–95% |
| Microbial reduction | Moderate to high | Fungal cultures, aerobic conditions | 99.9% (A. niger) |
| Chemical reduction | Low | LiAlH4, anhydrous conditions | Racemic unless resolved |
How can the absolute configuration of this compound derivatives be determined experimentally?
Q. Basic
- Diastereomeric resolution : Use camphanic acid esters to separate enantiomers via crystallization, followed by X-ray crystallography to confirm absolute configuration .
- Chemical correlation : Convert enantiomers to intermediates with known stereochemistry (e.g., methyl 3-(3-oxocyclohexyl)propionate) and compare chiroptical properties .
- X-ray crystallography : Analyze crystal structures of derivatives (e.g., 4,8-dimethyl-2,6-diphenyl analogs) to assign stereochemistry .
What strategies are effective for achieving stereoselective synthesis of this compound, particularly in enzymatic vs. microbial systems?
Q. Advanced
- Enzymatic systems :
- Microbial systems :
How does the hydrogen-bonding network in this compound influence its crystalline structure, and what analytical methods are used to characterize this?
Q. Advanced
- Hydrogen-bonding topology : The endo,endo-diol forms a chiral 3D network with utg topology via O–H···O interactions, distinct from weaker networks in diketone analogs .
- Analytical methods :
What are the common functionalization reactions of bicyclo[3.3.1]nonane-2,6-dione, and how do reaction conditions affect product regiochemistry?
Q. Basic
- Nucleophilic trifluoromethylation : Under basic conditions, forms bis-trifluoromethyl derivatives at carbonyl positions .
- Thia-derivative synthesis : React with sulfur dichloride to form 9-thiabicyclo[3.3.1]nonane-2,6-dione via stereospecific addition .
- Oxime formation : Condensation with hydroxylamine yields 3-oxime derivatives, useful for further functionalization .
Q. Regiochemical considerations :
- Steric hindrance at bridgehead positions directs nucleophiles to equatorial sites.
- Acidic conditions favor keto-enol tautomerism, altering reactivity .
How can contradictory data in the stereochemical outcomes of microbial reductions of bicyclo[3.3.1]nonane-2,6-dione be resolved?
Q. Advanced
- Methodological replication : Ensure identical microbial strains, growth media, and incubation times (e.g., A. niger vs. G. cingulata produce opposite enantiomers) .
- Chiral HPLC analysis : Compare retention times with authentic standards to validate e.e.%.
- Cross-correlation : Link microbial products to chemically resolved diols via chiroptical data (e.g., optical rotation, CD spectra) .
What safety considerations are critical when handling bicyclo[3.3.1]nonane derivatives during synthesis?
Q. Basic
- Toxic reagents : Avoid exposure to sulfur dichloride (poison) and oxalyl chloride (toxic, explosive with DMSO) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., dimethyl sulfide).
- PPE : Wear nitrile gloves and safety goggles during microbial or enzymatic work .
How can enzyme-catalyzed hydrolysis be optimized to achieve high enantiomeric excess in this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
